REACTION_SMILES
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[CH3:6][O:7][C:8](=[O:9])[c:10]1[cH:11][c:12]2[cH:13][cH:14][nH:15][c:16]2[cH:17][cH:18]1.[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[CH3:6][O:7][C:8](=[O:9])[c:10]1[cH:11][c:12]2[c:13]([CH:20]=[O:19])[cH:14][nH:15][c:16]2[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc2[nH]cc(C=O)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |